molecular formula C7H5Br2FO B1410599 2,3-Dibromo-6-fluoroanisole CAS No. 1804416-37-2

2,3-Dibromo-6-fluoroanisole

Cat. No. B1410599
M. Wt: 283.92 g/mol
InChI Key: OVHNQFOKRBLNRO-UHFFFAOYSA-N
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Description

2,3-Dibromo-6-fluoroanisole is a chemical compound with the molecular formula C7H5Br2FO . It is used for research and development purposes .


Synthesis Analysis

The synthesis of similar compounds involves electrophilic substitution reactions and reduction processes . For instance, a preparation method of 2-bromo-6-fluoroanisole involves performing an electrophilic substitution reaction on 3,4-difluoronitrobenzene and bromosuccinimide to generate a compound. This compound then reacts with sodium methoxide to generate another compound, which is reduced by sodium hydrosulfite to generate a final compound .


Molecular Structure Analysis

The molecular structure of similar compounds has been optimized using Density Functional Theory (DFT) and Hartree-Fock (HF) methods . The molecular electrostatic potential (MEP) was computed using the B3LYP/6-311++G (d,p) level of theory .


Chemical Reactions Analysis

Compounds like 2,3-Dibromo-6-fluoroanisole can participate in Suzuki–Miyaura coupling, a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction . This reaction involves the transmetalation of organoboron reagents with palladium(II) complexes .

Safety And Hazards

Safety data sheets suggest that similar compounds should be handled with care. Avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use personal protective equipment and ensure adequate ventilation .

properties

IUPAC Name

1,2-dibromo-4-fluoro-3-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Br2FO/c1-11-7-5(10)3-2-4(8)6(7)9/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVHNQFOKRBLNRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1Br)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Br2FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Dibromo-6-fluoroanisole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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